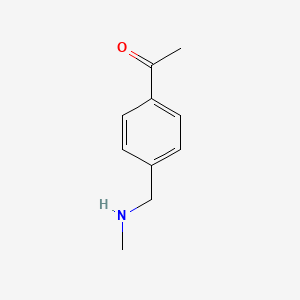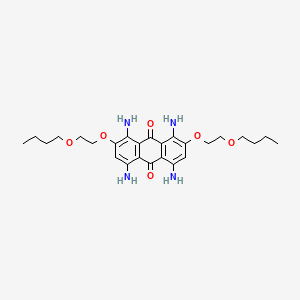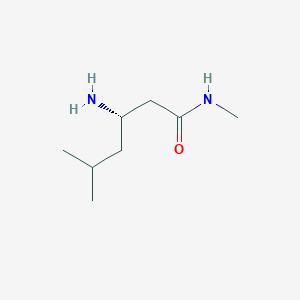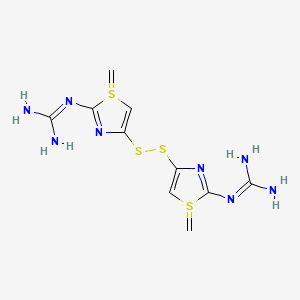
1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is a synthetic compound known for its unique chemical structure and properties. It is also referred to as Famotidine Related Compound E, an impurity of famotidine, which is a histamine H2 receptor antagonist drug used to inhibit gastric acid secretion in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves the reaction of thiazole derivatives with guanidine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions may yield thiol-containing monomers .
Applications De Recherche Scientifique
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of famotidine impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in famotidine formulations and its potential effects on drug efficacy and safety.
Mécanisme D'action
The mechanism of action of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form disulfide bonds, which can modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: A compound with a similar structure and function, used to reduce stomach acid production.
Uniqueness
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is unique due to its specific structure, which includes disulfide bonds and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N8S4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |
Clé InChI |
UDPYMFXUBRDIAY-UHFFFAOYSA-N |
SMILES canonique |
C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



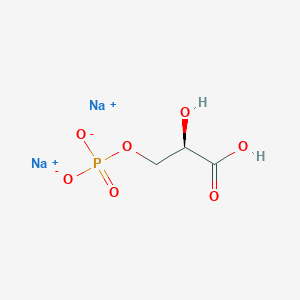

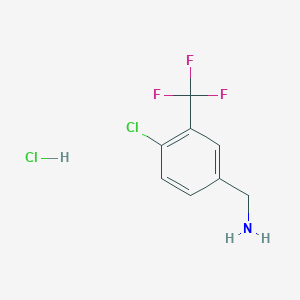

![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
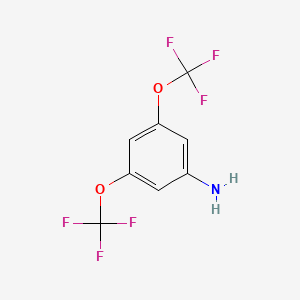
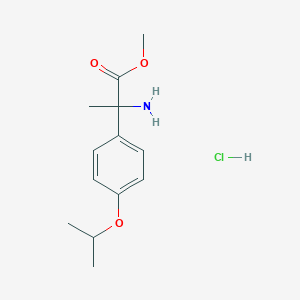
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
